The compound is derived from the benzoazepine family, which includes several derivatives known for their biological activity. Benzazepines are often studied for their interactions with neurotransmitter systems and their potential as therapeutic agents in treating neurological disorders. The specific compound (R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine has been researched for its possible effects on the central nervous system.
The synthesis of (R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine typically involves several key steps:
These synthetic pathways are critical in optimizing yield and purity, ensuring that the final compound possesses the desired stereochemistry for biological activity.
The molecular formula of (R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine is . The structure features a bicyclic system where:
The stereochemistry at the chiral center significantly influences its interaction with biological targets.
The compound can participate in various chemical reactions, including:
These reactions are essential for developing derivatives with improved efficacy or altered pharmacokinetic profiles.
The mechanism of action for (R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine involves its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an antagonist or agonist at certain receptor sites. This interaction is crucial for its therapeutic effects, particularly in managing conditions such as anxiety or depression.
Key physical and chemical properties include:
These properties are vital for understanding how the compound behaves under different conditions, influencing formulation strategies for medicinal use.
(R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine has potential applications in:
(R)-1-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine represents a structurally distinct benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene system, with a propan-2-amine side chain at the 2-position exhibiting specific (R)-chirality. The compound's systematic name is (R)-1-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)propan-2-amine (molecular formula: C₁₃H₂₀N₂, molecular weight: 204.32 g/mol), and its chiral center confers stereoselective biological interactions [2]. The canonical SMILES representation (CC@@HCN1CC2=CC=CC=C2CCC1) and InChIKey (AWVFWDVKAYHZNO-LLVKDONJSA-N) provide precise structural identifiers essential for pharmacological characterization [2].
The benzo[c]azepine scaffold positions this compound within a privileged structural class in neuropharmacology. Benzazepine derivatives demonstrate broad therapeutic potential as antidepressants, anti-ischemic agents, antihypertensives, and notably as N-methyl-D-aspartate (NMDA) receptor antagonists targeting the GluN2B subunit [1]. The (R)-enantiomer’s stereochemistry optimizes interactions within the ifenprodil-binding site of GluN2B-containing NMDA receptors, which are implicated in neurological disorders ranging from neuropathic pain to neurodegenerative conditions. This targeted activity reduces excitotoxic neuronal damage while potentially minimizing off-target effects associated with non-selective NMDA antagonism [1].
Table 1: Structural and Pharmacological Profile of (R)-1-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine
Property | Value/Description |
---|---|
Systematic Name | (R)-1-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)propan-2-amine |
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.32 g/mol |
Chiral Center | (R)-configuration at propan-2-amine carbon |
Key Structural Features | Tetrahydrobenzo[c]azepine core, β-aminopropyl side chain |
Primary Target | GluN2B subunit of NMDA receptors |
Therapeutic Applications | Neuroprotective agent, potential analgesic/anxiolytic |
This compound exemplifies rational drug design strategies focused on optimizing benzazepine pharmacology. Synthetic efforts prioritize enantioselective routes to yield the (R)-isomer, acknowledging that stereochemistry critically influences GluN2B affinity and selectivity. For example, related benzazepines exhibit significant enantiomeric discrimination, with (R)-enantiomers of 3-benzazepin-1-ols demonstrating up to 20-fold greater GluN2B binding affinity (Ki = 30 nM) compared to their (S)-counterparts (Ki = 740 nM) [1]. Such observations underscore the necessity for chiral resolution technologies in manufacturing this compound.
Patent activity highlights its therapeutic relevance: The compound is cataloged under CAS Registry Number 1568051-81-9 as a research chemical with verified 97% purity, indicating industrial-scale production for pharmacological evaluation [2]. Its development aligns with emerging trends in benzazepine optimization, including fluorine incorporation to enhance blood-brain barrier penetration and metabolic stability. Fluorinated analogs such as γ-fluorinated phenylbutyl derivatives demonstrate retained GluN2B affinity (Ki = 14 nM), validating structural modifications to the parent scaffold [1]. Computational modeling and structure-activity relationship studies further enable targeted molecular refinements while preserving the core benzo[c]azepine architecture essential for NMDA receptor engagement.
Table 2: Drug Discovery Attributes of Chiral Benzo[c]azepine Derivatives
Parameter | Significance for Drug Development |
---|---|
Enantioselective Synthesis | Critical for GluN2B affinity optimization |
CAS Registry | 1568051-81-9 (enabling precise research tracking) |
Structural Analogues | Fluorinated derivatives (e.g., γ-fluorinated phenylbutyl) |
Pharmacological Screening | High-throughput binding assays (e.g., [³H]ifenprodil displacement) |
Therapeutic Positioning | Neuroprotection, neurological disorder pipelines |
Within the benzazepine structural class, subtle variations in ring saturation, side-chain length, and substituent positioning dramatically influence biological activity. (R)-1-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine occupies a distinct niche compared to its 3-benzazepine and benzo[7]annulene counterparts:
GluN2B Binding Affinity: While this compound’s precise Ki remains under investigation, structurally related tetrahydro-3-benzazepines exhibit nanomolar affinity (Ki = 3–36 nM) [1]. The compound’s β-aminopropyl chain mirrors the pharmacophore of high-affinity GluN2B antagonists like WMS-1410 (Ki = 14 nM), suggesting comparable target engagement potential. Notably, benzo[7]annulen-7-amines lacking a benzylic hydroxyl moiety retain potent GluN2B affinity (Ki = 7.9 nM), indicating that the benzo[c]azepine core tolerates side-chain modifications without activity loss [1].
Scaffold Flexibility vs. Annulenamines: Compared to rigid benzo[7]annulen-7-amines (e.g., compound 105, Ki = 2.3 nM), the partially saturated benzo[c]azepine core offers conformational adaptability potentially enhancing receptor complementarity. However, annulenamines achieve superior σ-receptor selectivity in some derivatives (e.g., compound 107), highlighting a key trade-off in scaffold selection [1].
Stereochemical Dependence: The (R)-configuration is pharmacologically advantageous, mirroring trends in 3-benzazepin-1-ols where (R)-enantiomers show significantly enhanced GluN2B affinity and cytoprotective effects (IC₅₀ = 61 nM against glutamate-induced toxicity) versus (S)-forms [1]. This enantioselectivity likely extends to the benzo[c]azepine series, justifying chiral synthesis.
Table 3: Comparative Pharmacology of Benzoazepine Structural Variants
Derivative Class | Representative Compound | GluN2B Affinity (Ki, nM) | Key Features |
---|---|---|---|
Tetrahydro-3-benzazepine | WMS-1410 (compound 79) | 14 | Phenolic OH essential for activity |
Benzo[7]annulen-7-amine | Compound 103 | 7.9 | Benzylic OH not required; high affinity |
2-Substituted annulenamine | Compound 108 | 1.6 | Nitro group enhances potency |
Fluorinated benzazepine | Compound 94a | 16 | Improved metabolic stability |
Benzo[c]azepine | (R)-propan-2-amine derivative | Inferred ≤30 (est.) | Chirality-driven specificity |
This comparative analysis positions (R)-1-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)propan-2-amine as a strategically designed entity within the benzazepine continuum. Its molecular architecture balances GluN2B potency, synthetic feasibility, and stereochemical precision—attributes that collectively advance its candidacy for neurotherapeutic development [1] [2].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: